Synthesis and Purification of Clomipramine-D3: A Technical Guide for Laboratory Applications
Synthesis and Purification of Clomipramine-D3: A Technical Guide for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of Clomipramine-D3, a deuterated analog of the tricyclic antidepressant Clomipramine. This isotopically labeled compound is an essential tool in pharmacokinetic studies, metabolic profiling, and as an internal standard for quantitative bioanalysis by mass spectrometry. This document outlines a feasible synthetic route, detailed purification protocols, and relevant analytical data.
Overview of Clomipramine and Its-D3 Analog
Clomipramine is a potent serotonin and norepinephrine reuptake inhibitor, widely used in the treatment of obsessive-compulsive disorder and major depressive disorder.[1] The introduction of deuterium at the N-methyl groups (Clomipramine-D3) provides a stable isotope-labeled version of the molecule. This modification results in a compound with a higher molecular weight, allowing it to be distinguished from the unlabeled drug in mass spectrometry-based assays, while generally retaining the same physicochemical and pharmacological properties.
Chemical Properties of Clomipramine-D3:
| Property | Value |
| Molecular Formula | C₁₉H₂₀D₃ClN₂ |
| Molecular Weight | 317.89 g/mol |
| CAS Number | 136765-29-2 |
| IUPAC Name | 3-(3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methyl-N-(trideuteriomethyl)propan-1-amine |
Synthesis of Clomipramine-D3
The synthesis of Clomipramine-D3 can be approached as a multi-step process. A common strategy involves the synthesis of the tricyclic core, followed by the introduction of the deuterated sidechain. While a specific, detailed protocol for the light-driven deuteration of Clomipramine has been mentioned in recent literature, the full experimental details are not widely available. Therefore, a robust and well-established chemical synthesis approach is presented here.
This synthetic route is divided into two main stages:
-
Synthesis of the tricyclic precursor: 3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine.
-
Synthesis of the deuterated sidechain and its attachment: Preparation of 3-chloro-1-(dimethylamino-D3)propane and its subsequent reaction with the tricyclic precursor.
Experimental Protocol: Synthesis of 3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine (Intermediate 1)
This procedure is adapted from established methods for the synthesis of similar tricyclic cores.[2][3]
Materials:
-
2,2'-Diamino-4,4'-dichlorodibenzyl
-
Strong base (e.g., sodium amide or potassium tert-butoxide)
-
Inert solvent (e.g., toluene or xylene)
-
Hydrochloric acid (for workup)
-
Sodium sulfate (for drying)
-
Organic solvents for extraction and recrystallization (e.g., ethyl acetate, hexane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,2'-diamino-4,4'-dichlorodibenzyl in an inert solvent.
-
Slowly add a strong base to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure 3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine.
Experimental Protocol: Synthesis of Clomipramine-D3
This stage involves the alkylation of the tricyclic intermediate with a deuterated sidechain.
Materials:
-
3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine (Intermediate 1)
-
3-chloro-N,N-di(trideuteriomethyl)propan-1-amine (Deuterated sidechain)
-
Strong base (e.g., sodium hydride or sodium amide)
-
Anhydrous solvent (e.g., dimethylformamide or tetrahydrofuran)
-
Ammonium chloride solution (for quenching)
-
Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Intermediate 1 in the anhydrous solvent.
-
Add the strong base portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Slowly add the deuterated sidechain to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Clomipramine-D3.
Purification of Clomipramine-D3
Purification of the crude product is critical to obtain Clomipramine-D3 of high purity suitable for laboratory use. Two common methods are recrystallization and preparative high-performance liquid chromatography (HPLC).
Recrystallization Protocol
Recrystallization is a cost-effective method for purifying crystalline solids.[4][5][6]
Solvent Selection:
The choice of solvent is crucial. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A solvent system of ethanol, acetone, or diethyl ether can be effective for Clomipramine hydrochloride.[7][8]
Procedure:
-
Dissolve the crude Clomipramine-D3 in a minimal amount of the chosen hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the solution in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum.
Preparative HPLC Protocol
For higher purity, preparative HPLC is the method of choice.[9][10][11]
Typical HPLC Parameters:
| Parameter | Condition |
| Column | Reversed-phase C18 |
| Mobile Phase | A gradient of acetonitrile and water with a modifier like trifluoroacetic acid or formic acid. |
| Flow Rate | Dependant on column dimensions, typically in the range of 5-20 mL/min. |
| Detection | UV at a wavelength of approximately 252 nm. |
Procedure:
-
Dissolve the crude Clomipramine-D3 in a suitable solvent (e.g., the initial mobile phase composition).
-
Filter the sample solution to remove any particulate matter.
-
Inject the sample onto the preparative HPLC system.
-
Collect the fractions corresponding to the Clomipramine-D3 peak.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
The resulting solid can be further dried under high vacuum.
References
- 1. Clomipramine | C19H23ClN2 | CID 2801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijnc.ir [ijnc.ir]
- 3. CN104876870A - Synthetic method of clomipramine hydrochloride intermediate - Google Patents [patents.google.com]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN111892538B - High-purity clomipramine hydrochloride and preparation method thereof - Google Patents [patents.google.com]
- 8. CN112457254A - Crystal form of clomipramine hydrochloride and preparation method - Google Patents [patents.google.com]
- 9. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
